molecular formula C19H19NO3S2 B6477401 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide CAS No. 2640979-29-7

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide

Cat. No.: B6477401
CAS No.: 2640979-29-7
M. Wt: 373.5 g/mol
InChI Key: SCLSXMKVDLOWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bithiophene is an organic compound and a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 .


Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The molecular formula of 2,2’-Bithiophene is C8H6S2 . The two rings in 2,2’-Bithiophene are coplanar .


Chemical Reactions Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .


Physical And Chemical Properties Analysis

The physical properties of 2,2’-Bithiophene include a melting point of 31.1 °C and a boiling point of 260 °C . The chemical formula is C8H6S2, and it has a molar mass of 166.26 g·mol−1 .

Scientific Research Applications

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide has been used in a variety of scientific research applications, including enzyme activity, drug delivery, and cancer treatment. This compound has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This makes this compound a potential drug candidate for the treatment of Alzheimer's disease. This compound has also been used as a drug delivery vehicle, as it can be used to transport drugs to specific sites in the body, such as the brain. Additionally, this compound has been used to treat cancer, as it has been shown to selectively target and destroy cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it is a highly versatile molecule, which can be used in a variety of experiments. Additionally, this compound is relatively easy to synthesize and can be synthesized in a variety of ways. However, this compound is relatively expensive and is not commercially available, making it difficult to obtain for experiments. Additionally, this compound is a highly reactive compound and can be easily degraded in the presence of oxygen or light.

Future Directions

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide has a number of potential future applications in scientific research. One potential application is the development of new drugs for the treatment of Alzheimer's disease. Additionally, this compound could be used as a drug delivery vehicle, as it can be used to transport drugs to specific sites in the body, such as the brain. Additionally, this compound could be used to treat cancer, as it has been shown to selectively target and destroy cancer cells. Additionally, this compound could be used to develop new materials for use in medical devices and implants. Finally, this compound could be used to develop new diagnostic tools for the detection of diseases.

Synthesis Methods

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide can be synthesized via a number of methods, including a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this reaction, a boronic acid and an aryl halide are reacted in the presence of a palladium catalyst to form this compound. The reaction requires an inert atmosphere, such as nitrogen or argon, and a base, such as potassium carbonate, to facilitate the reaction.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-22-15-7-5-13(12-16(15)23-2)19(21)20-10-9-14-6-8-18(25-14)17-4-3-11-24-17/h3-8,11-12H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLSXMKVDLOWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.